

Fingolimod-d4 CAS number and commercial suppliers

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Compound of Interest

Compound Name: *Fingolimod-d4*

Cat. No.: *B602462*

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An In-Depth Technical Guide to **Fingolimod-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fingolimod-d4**, a deuterated analog of the immunomodulating drug Fingolimod. This document covers its chemical identity, commercial availability, and detailed technical information pertinent to its application in research and development, particularly as an internal standard in analytical methods.

Chemical Identity and Properties

Fingolimod-d4 is a stable, isotopically labeled form of Fingolimod, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fingolimod in biological matrices.

Table 1: Chemical and Physical Properties of **Fingolimod-d4**

Property	Value	Citations
CAS Number	1346747-38-3	[1][2][3]
Synonyms	FTY720-d4, 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4	[2][3][4]
Molecular Formula	C ₁₉ H ₂₉ D ₄ NO ₂	[1][2][3]
Molecular Weight	311.5 g/mol	[1][2]
Appearance	White to off-white solid	[5][6]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Solubility	DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml	[1]

Table 2: Chemical and Physical Properties of **Fingolimod-d4** Hydrochloride

Property	Value	Citations
CAS Number	1346604-90-7	[5][6][7]
Synonyms	2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4 Hydrochloride, FTY720-d4 Hydrochloride	[6]
Molecular Formula	C ₁₉ H ₃₀ D ₄ ClNO ₂	[6]
Molecular Weight	347.96 g/mol	[6][7]
Purity	>95% (HPLC)	[7]

Commercial Suppliers

Fingolimod-d4 and its hydrochloride salt are available from several specialized chemical suppliers. Researchers should request a Certificate of Analysis from the supplier to ensure the quality and purity of the compound.

Table 3: Commercial Suppliers of **Fingolimod-d4** and its Hydrochloride Salt

Supplier	Product Name	CAS Number
Cayman Chemical	Fingolimod-d4	1346747-38-3
Simson Pharma Limited	Fingolimod D4	1346747-38-3
Pharmaffiliates	Fingolimod-d4	1346747-38-3
MedChemExpress	Fingolimod-d4	Not specified
ESS Chem Co.	Fingolimod-D4 Hydrochloride	1346604-90-7
Sussex Research	Fingolimod-d4.HCl	1346604-90-7

Synthesis and Characterization

General Synthetic Approach

While specific synthesis details for **Fingolimod-d4** are proprietary to the manufacturers, a general retrosynthetic analysis of Fingolimod suggests several viable routes. The deuterium atoms are typically introduced using a deuterated reagent at a suitable step in the synthesis. One common approach involves the construction of the 2-amino-1,3-propanediol headgroup and its attachment to the 4-octylphenethyl side chain.

A plausible synthetic route for Fingolimod is a multi-step process starting from commercially available materials like n-octylbenzene or octanophenone.^{[8][9][10][11]} For the deuterated analog, a key intermediate, such as a deuterated version of a nitro-alkane or a malonate derivative, would be used to introduce the deuterium atoms at the desired positions.

Analytical Characterization

The identity and purity of Fingolimod and its deuterated analog are confirmed using a combination of analytical techniques. The US Food and Drug Administration (FDA) chemistry review for Fingolimod hydrochloride specifies methods that are also applicable to its deuterated form.^[12]

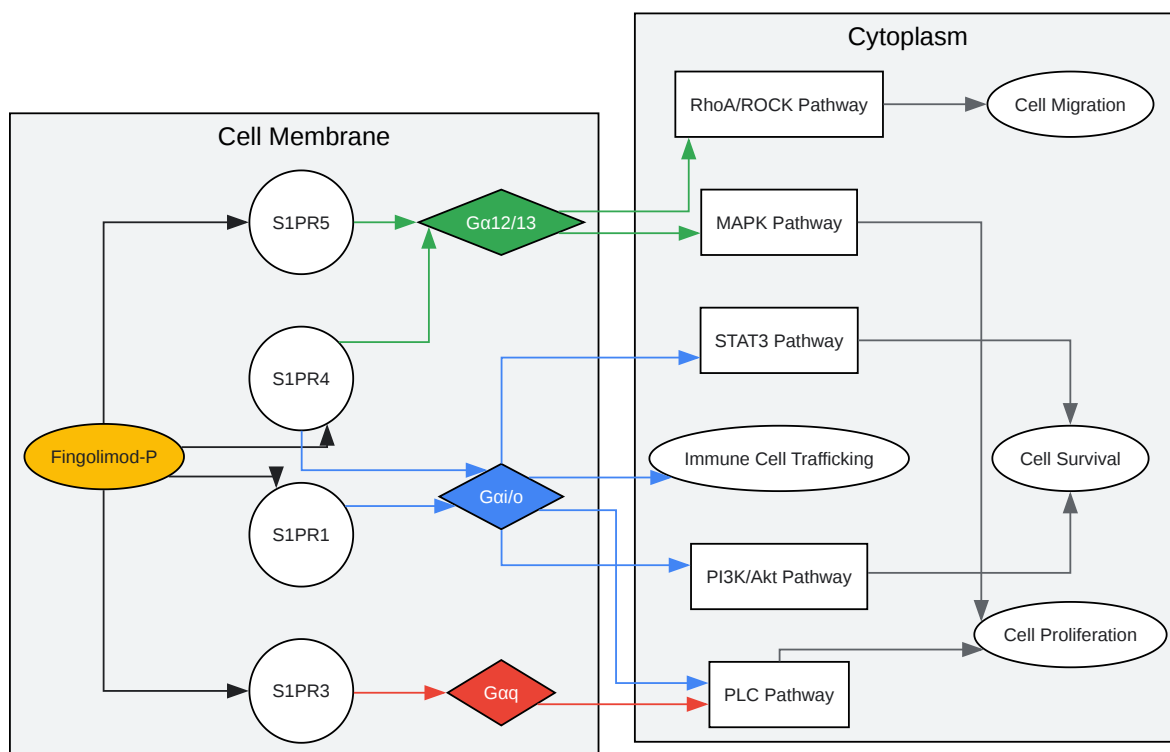
- Identity: Confirmed by Infrared (IR) Spectroscopy and X-ray Powder Diffraction (XRPD).^[12]

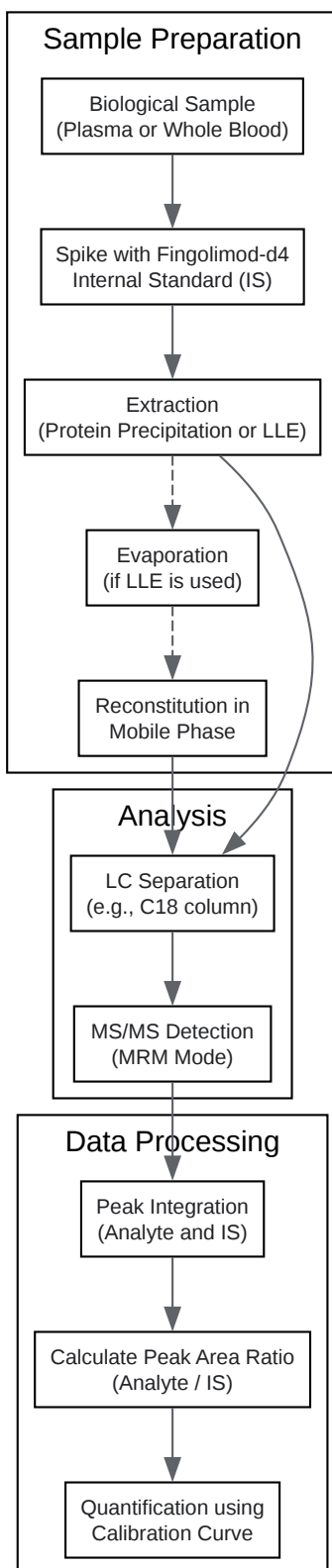
- Purity and Assay: Determined by High-Performance Liquid Chromatography (HPLC).[12][13][14]
- Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and the location of the deuterium labels.

Mechanism of Action and Signaling Pathways

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SPHK2) to its active form, Fingolimod-phosphate.[5][7] Fingolimod-phosphate is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[7] Its primary therapeutic effect in multiple sclerosis is due to its action on S1P₁ receptors on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of their infiltration into the central nervous system.[4][7]

The binding of Fingolimod-phosphate to its receptors activates various downstream signaling pathways through different G-proteins.





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